molecular formula C12H18N12O6 B12065350 (3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol

(3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol

Cat. No.: B12065350
M. Wt: 426.35 g/mol
InChI Key: LCOVLUDHOJOONX-UHFFFAOYSA-N
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Description

The compound “(3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol” is a complex organic molecule characterized by multiple azido groups and hydroxyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, selective azidation, and stereoselective reactions. Common synthetic routes may involve:

    Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) to protect hydroxyl functionalities.

    Azidation: Introduction of azido groups using reagents like sodium azide (NaN₃) under specific conditions.

    Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

    Reduction: Azido groups can be reduced to amines using reagents like hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Azido groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC (Pyridinium chlorochromate).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium azide (NaN₃), triphenylphosphine (PPh₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of triazoles via click chemistry.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Click Chemistry: Azido groups are key components in click chemistry, facilitating the formation of triazoles.

Biology

    Bioconjugation: Azido groups can be used to label biomolecules for imaging or therapeutic purposes.

    Drug Development: Potential use in the development of new pharmaceuticals due to the reactivity of azido groups.

Medicine

    Antimicrobial Agents: Compounds with azido groups have shown potential as antimicrobial agents.

    Cancer Research: Investigated for use in targeted cancer therapies.

Industry

    Materials Science: Used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in bioconjugation, the azido groups react with alkynes to form stable triazole linkages via click chemistry. In drug development, the azido groups may be reduced to amines, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol: Similar in structure but may differ in the position or number of azido groups.

    Azido Sugars: Compounds with azido groups attached to sugar moieties, used in glycosylation reactions.

    Azido Alcohols: Compounds with azido and hydroxyl groups, used in various synthetic applications.

Properties

Molecular Formula

C12H18N12O6

Molecular Weight

426.35 g/mol

IUPAC Name

5-azido-2-(azidomethyl)-6-(4,6-diazido-2,3-dihydroxycyclohexyl)oxyoxane-3,4-diol

InChI

InChI=1S/C12H18N12O6/c13-21-17-2-5-8(26)9(27)6(20-24-16)12(29-5)30-11-4(19-23-15)1-3(18-22-14)7(25)10(11)28/h3-12,25-28H,1-2H2

InChI Key

LCOVLUDHOJOONX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N=[N+]=[N-])OC2C(C(C(C(O2)CN=[N+]=[N-])O)O)N=[N+]=[N-])O)O)N=[N+]=[N-]

Origin of Product

United States

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